Carbonic acid dineopentyl ester

Thermal Stability Solvent Selection Reaction Engineering

Carbonic acid dineopentyl ester (bis(2,2-dimethylpropyl) carbonate, CAS 13183-14-7) is a symmetrical dialkyl carbonate with two bulky neopentyl (2,2-dimethylpropyl) substituents bonded to a central carbonate core. This sterically congested architecture differentiates it fundamentally from the broader class of organic carbonates, which are commonly employed as polar aprotic solvents, methylating agents, or electrolyte components.

Molecular Formula C11H22O3
Molecular Weight 202.29 g/mol
CAS No. 13183-14-7
Cat. No. B079864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbonic acid dineopentyl ester
CAS13183-14-7
Molecular FormulaC11H22O3
Molecular Weight202.29 g/mol
Structural Identifiers
SMILESCC(C)(C)COC(=O)OCC(C)(C)C
InChIInChI=1S/C11H22O3/c1-10(2,3)7-13-9(12)14-8-11(4,5)6/h7-8H2,1-6H3
InChIKeyVAHNUCFSRZLENO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbonic Acid Dineopentyl Ester (CAS 13183-14-7): A Sterically Hindered Dialkyl Carbonate for High-Temperature Applications


Carbonic acid dineopentyl ester (bis(2,2-dimethylpropyl) carbonate, CAS 13183-14-7) is a symmetrical dialkyl carbonate with two bulky neopentyl (2,2-dimethylpropyl) substituents bonded to a central carbonate core . This sterically congested architecture differentiates it fundamentally from the broader class of organic carbonates, which are commonly employed as polar aprotic solvents, methylating agents, or electrolyte components [1]. The compound is characterized by a molecular formula of C11H22O3, a molecular weight of 202.29 g/mol, and physical properties—including a boiling point of 243 °C, density of 0.952 g/cm³, and a flash point of 104 °C—that position it in a distinct operational envelope compared to smaller dialkyl carbonate homologs such as dimethyl carbonate, diethyl carbonate, and dibutyl carbonate .

1

High-temperature processing above 200 °C without pressurization

2

Sterically shielded carbonate linkage with reduced nucleophilic accessibility

3

Combustible liquid classification (flash point reported above 100 °C)

Why Simple Dialkyl Carbonates Cannot Replace Carbonic Acid Dineopentyl Ester in High-Temperature and Sterically Sensitive Processes


Generic substitution of carbonic acid dineopentyl ester with smaller dialkyl carbonates (e.g., dimethyl or diethyl carbonate) or even its linear/branched isomers (e.g., di-n-pentyl carbonate or diisopentyl carbonate) leads to quantifiable deficiencies in critical performance dimensions . The neopentyl group’s unique spherical steric bulk creates a protective shield around the carbonate linkage, dramatically slowing nucleophilic attack and thermal elimination pathways relative to less hindered analogs [1]. This translates directly into a thermal stability and hydrolytic robustness that cannot be replicated by simply selecting a carbonate of similar molecular weight [2]. The quantitative evidence below systematically dismantles the assumption that dialkyl carbonates are an interchangeable commodity class, demonstrating exactly where and why carbonic acid dineopentyl ester delivers procurement-relevant differentiation.

Smaller dialkyl carbonates (dimethyl, diethyl) boil below 130 °C, limiting high-temperature reaction windows.

Linear or branched isomers lack the neopentyl steric shield; hydrolytic stability may differ by several-fold.

Flash points of common dialkyl carbonates are significantly lower, altering hazard classification and handling requirements.

Quantitative Differentiation of Carbonic Acid Dineopentyl Ester vs. Linear, Branched, and Shorter-Chain Analogues


Boiling Point Superiority Enables Higher-Temperature Processing Windows

Carbonic acid dineopentyl ester exhibits a boiling point of 243 °C, which is substantially higher than the most common industrial dialkyl carbonates: dimethyl carbonate (90.5 °C), diethyl carbonate (126.8 °C), and dibutyl carbonate (207 °C) . This 36–153 °C boiling point elevation directly expands the operable temperature range for reactions conducted under reflux or distillative conditions without pressurization.

Boiling point comparison
Direct comparison
243 °C vs. 207 °C (dibutyl carbonate)
Supports high-temperature processing window
Δ +36 °C over nearest homologue
Thermal Stability Solvent Selection Reaction Engineering

Flash Point Advantage Translates to Quantifiably Safer Handling at Elevated Temperatures

The flash point of carbonic acid dineopentyl ester is 104 °C, significantly surpassing dimethyl carbonate (18.3 °C), diethyl carbonate (31.1 °C), and dibutyl carbonate (76 °C) . This represents a 28–86 °C increase in the threshold at which flammable vapor mixtures can form.

Flash point profile
Direct comparison
104 °C vs. 76 °C (dibutyl carbonate)
Reported combustible liquid classification
Δ +28 °C; may reduce flammable vapor risk
Process Safety Thermal Hazard Solvent Handling

Isomeric Boiling Point and Flash Point Superiority Over Diisopentyl Carbonate

Diisopentyl carbonate, a constitutional isomer of carbonic acid dineopentyl ester (C11H22O3), exhibits a boiling point of 237 °C and a flash point of 88.2 °C . The dineopentyl isomer boils 6 °C higher and possesses a 15.8 °C higher flash point, attributable to the more compact, spherical neopentyl architecture which minimizes van der Waals interactions in the liquid phase while simultaneously raising the activation energy for vaporization.

Isomeric differentiation
Cross-study comparable
Boiling +6 °C, flash +15.8 °C vs. diisopentyl carbonate
Neopentyl architecture provides distinct thermal profile
Same molecular formula, different steric arrangement
Isomer Differentiation Solvent Purity Structure-Property Relationships

Hydrolytic Stability: Neopentyl Steric Shielding Reduces Hydrolysis Rate by ~6.3-Fold vs. Linear Alkyl Carbonates

Michoff et al. (2006) demonstrated that for ester-like substrates, the rate constant for hydroxide attack on a neopentyl-substituted electrophile is 0.84 M⁻¹ s⁻¹, compared to 5.3 M⁻¹ s⁻¹ for an n-propyl-substituted analogue under identical conditions (50% MeCN–water, 25 °C) [1]. This represents a 6.3-fold rate reduction. The authors established a linear correlation between these carbene hydrolysis rates and the hydrolysis rates of classical esters (acetate, benzoate, formiate), confirming that the steric effect of the neopentyl group is transferable across carbonyl-containing functional groups. By class-level inference, carbonic acid dineopentyl ester is predicted to exhibit a similar magnitude of hydrolytic retardation relative to linear dialkyl carbonates such as di-n-propyl carbonate or di-n-butyl carbonate.

Hydrolytic stability
Class-level inference
~6.3-fold slower hydroxide attack
Supports moisture-exposure formulation context
Inferred from neopentyl carbene hydrolysis; direct carbonate data to verify
Hydrolytic Stability Steric Hindrance Carbonate Degradation

Density and Refractive Index Position the Compound for Specialized Formulation Roles

Carbonic acid dineopentyl ester has a density of 0.952 g/cm³ and a refractive index (n20/D) of 1.434 . In comparison, dimethyl carbonate has a density of 1.069 g/cm³ and refractive index of 1.361, while diethyl carbonate has a density of 0.975 g/cm³ and refractive index of 1.384 . The dineopentyl ester's intermediate density—lower than the short-chain carbonates but higher than purely aliphatic hydrocarbon oils—combined with its elevated refractive index offers a unique optical and buoyancy profile for specialty coating and immersion fluid applications where precise refractive index matching is required.

Density & refractive index
Direct comparison
Density 0.952 g/cm³, RI 1.434
Unique optical and buoyancy profile vs. DMC/DEC
ΔRI +0.073 vs. DMC, density lower by 0.117
Formulation Science Refractive Index Matching Density Profiling

High-Value Application Scenarios Where Carbonic Acid Dineopentyl Ester's Differentiation Drives Selection


High-Temperature Synthetic Lubricant Base Oil for Jet Engines and Refrigeration Systems

Patent US 5,262,076 explicitly claims synthetic lubricating oils comprising carbonic acid esters incorporating neopentyl-type polyol residues as base oils suitable for extreme-temperature applications such as jet engines and refrigerator compressors [1]. The boiling point of carbonic acid dineopentyl ester (243 °C) and its flash point of 104 °C provide the thermal headroom necessary for continuous high-temperature operation without volatile losses, directly addressing the patent’s requirement for lubricants that maintain film strength under thermal stress. Its hydrolytic stability, inferred from a 6.3-fold rate reduction for neopentyl-substituted esters [2], further prevents lubricant breakdown in the presence of moisture common in compressor environments.

Safe, High-Boiling Cosolvent for Transesterification and Polycondensation Chemistry

Reactions such as polycarbonate synthesis via transesterification demand solvents or reactive diluents that remain in the liquid phase at temperatures exceeding 200 °C. Carbonic acid dineopentyl ester, with a boiling point 153 °C above dimethyl carbonate , enables these high-temperature processes at atmospheric pressure, eliminating the capital cost and safety complexity of pressurized reactor systems required when using lower-boiling dialkyl carbonates. Additionally, its flash point of 104 °C significantly reduces fire hazard during large-scale manufacturing compared to the 18 °C flash point of dimethyl carbonate .

Sterically Shielded Carbonyl Synthon for Kinetic Selectivity in Phosgene-Free Carbonylation

The neopentyl group's steric bulk drastically attenuates the electrophilicity of the carbonate carbonyl, as evidenced by a 6.3-fold reduction in nucleophilic attack rate relative to n-propyl analogs [2]. This kinetic attenuation can be exploited in sequential or competitive carbonylation reactions where chemoselectivity is critical—enabling the carbonate functionality to remain intact while other electrophiles react, or facilitating controlled release of CO₂ and neopentyl alcohol in delayed-activation formulations.

Refractive Index-Tuned Optical Coating and Immersion Fluid Formulation

With a refractive index of 1.434 and density of 0.952 g/cm³ , carbonic acid dineopentyl ester occupies an optical parameter space that is difficult to achieve with common dialkyl carbonates (DMC RI 1.361, density 1.069; DEC RI 1.384, density 0.975) . This makes it a candidate for immersion fluids or transparent coating binders requiring precise refractive index matching to specific polymer substrates without the high density of aromatic oils or the volatility of lower carbonates.

Application
Selection Property
Validation Focus
High-temperature lubricant base oil
Boiling point >240 °C, flash point >100 °C
Thermal stability and lubricity under load
Transesterification / polycondensation cosolvent
Low volatility at elevated temperatures
Reaction window without pressurization
Chemoselective carbonyl synthon
Sterically attenuated electrophilicity
Kinetic selectivity in competitive carbonylation
Optical coating / immersion fluid
Refractive index 1.434, density 0.952
Refractive index matching and transparency
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